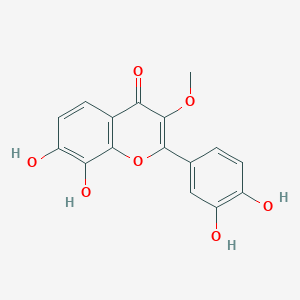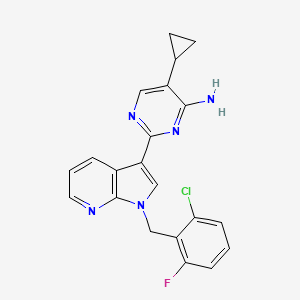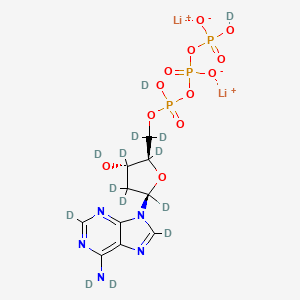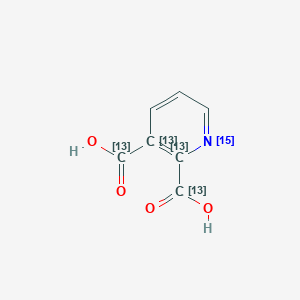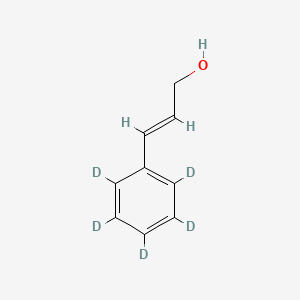
Cinnamyl Alcohol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl Alcohol-d5 is a deuterated form of cinnamyl alcohol, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications. Cinnamyl alcohol itself is a naturally occurring compound found in cinnamon and is widely used as a flavoring agent and fragrance. The deuterated form, this compound, is particularly valuable in research for tracing and studying metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnamyl Alcohol-d5 can be synthesized through various methods. One common approach involves the reduction of deuterated cinnamaldehyde using a suitable reducing agent. Another method includes the biosynthesis of cinnamyl alcohol using engineered Escherichia coli strains that express specific enzymes to convert cinnamic acid into cinnamyl alcohol .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic cascades. For instance, a three-step biocatalytic cascade can be employed, starting from L-phenylalanine, which is converted into cinnamic acid, then reduced to cinnamaldehyde, and finally to cinnamyl alcohol . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Cinnamyl Alcohol-d5 undergoes various chemical reactions, including:
Oxidation: Cinnamyl alcohol can be oxidized to cinnamaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to dihydrocinnamyl alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in cinnamyl alcohol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
Oxidation: Cinnamaldehyde.
Reduction: Dihydrocinnamyl alcohol.
Substitution: Various cinnamyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Cinnamyl Alcohol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Employed in the study of enzyme activities and metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other valuable chemicals
Mecanismo De Acción
The mechanism of action of Cinnamyl Alcohol-d5 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized to cinnamaldehyde, which can further undergo various biochemical transformations. The deuterium atoms in this compound provide a unique advantage in tracing these metabolic pathways and understanding the compound’s effects at a molecular level .
Comparación Con Compuestos Similares
Cinnamyl Alcohol-d5 can be compared with other similar compounds such as:
Cinnamyl Alcohol: The non-deuterated form, commonly used in fragrances and flavoring agents.
Cinnamaldehyde: An oxidized form of cinnamyl alcohol, widely used in the food and fragrance industry.
Cinnamic Acid: A precursor in the biosynthesis of cinnamyl alcohol and its derivatives.
This compound is unique due to the presence of deuterium, which makes it particularly useful in research applications for studying metabolic pathways and reaction mechanisms .
Propiedades
Fórmula molecular |
C9H10O |
|---|---|
Peso molecular |
139.21 g/mol |
Nombre IUPAC |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,5D,6D |
Clave InChI |
OOCCDEMITAIZTP-UVQGXXJBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/CO)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







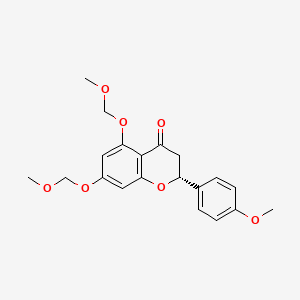
![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)


